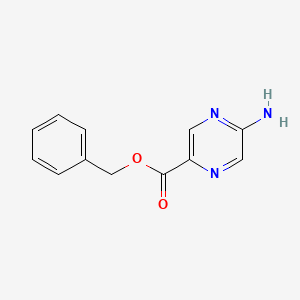

Benzyl 5-aminopyrazine-2-carboxylate

Description

Significance of Pyrazine (B50134) and Aminopyrazine Scaffolds in Contemporary Organic and Medicinal Chemistry Research

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered considerable attention in contemporary chemical research. The pyrazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds. Its presence can influence the physicochemical properties of a molecule, such as its polarity, basicity, and ability to participate in hydrogen bonding, all of which are critical for pharmacological activity.

The introduction of an amino group to the pyrazine scaffold, forming an aminopyrazine, further enhances its utility in medicinal chemistry. The amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with diverse biological properties. Aminopyrazine scaffolds are found in a variety of compounds with demonstrated therapeutic potential, including antimicrobial, antifungal, and anticancer agents. The versatility of the aminopyrazine core makes it a privileged scaffold in drug discovery and development. For instance, 5-Amino-pyrazine-2-carboxylic acid and its esters are recognized as important intermediates in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

Overview of Benzyl (B1604629) 5-aminopyrazine-2-carboxylate as a Key Intermediate or Derivative in Scientific Investigations

Benzyl 5-aminopyrazine-2-carboxylate serves as a crucial building block in organic synthesis. While direct and extensive research solely focused on this specific ester is not abundant, its constituent parts—the 5-aminopyrazine-2-carboxylic acid core and the benzyl ester—point to its significant potential as a chemical intermediate. The benzyl ester group can function as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions to reveal the free acid for further reactions.

The synthesis of related N-benzylpyrazine-2-carboxamides has been reported, highlighting the utility of benzyl groups in modifying pyrazine-based structures. mdpi.comnih.gov These studies often involve the reaction of a pyrazine carboxylic acid chloride with a substituted benzylamine (B48309). A plausible synthetic route to this compound would involve the esterification of 5-aminopyrazine-2-carboxylic acid with benzyl alcohol.

The primary role of this compound in academic research is as a precursor to more complex molecules. The amino group on the pyrazine ring is nucleophilic and can undergo various reactions, such as acylation, alkylation, and diazotization, to introduce new functional groups. The pyrazine ring itself can also be subject to electrophilic and nucleophilic substitution reactions, further expanding the diversity of accessible derivatives.

Research Trajectories and Academic Objectives for the Comprehensive Study of the Compound

The academic objectives for the study of this compound and its derivatives are multifaceted and primarily driven by the pursuit of new therapeutic agents. Key research trajectories include:

Synthesis of Novel Derivatives: A primary objective is the development of efficient and versatile synthetic routes to a wide range of derivatives of this compound. This involves exploring different reaction conditions and reagents to modify the amino group, the pyrazine ring, and the benzyl moiety.

Exploration of Biological Activities: A significant focus of research is the investigation of the biological activities of the synthesized derivatives. Based on the known pharmacological properties of related aminopyrazine compounds, these derivatives are often screened for their potential as antimicrobial, antifungal, and anticancer agents. For example, derivatives of N-benzylpyrazine-2-carboxamides have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. mdpi.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves establishing a clear understanding of the relationship between the chemical structure of the derivatives and their biological activity. By systematically modifying the structure of this compound and assessing the impact on its biological properties, researchers can identify the key structural features responsible for a desired therapeutic effect. This knowledge is invaluable for the rational design of more potent and selective drug candidates.

The table below summarizes the key research areas and objectives related to this compound.

| Research Area | Key Objectives |

| Synthetic Chemistry | - Development of efficient synthesis methods for this compound. - Exploration of diverse derivatization strategies at the amino group and pyrazine ring. |

| Medicinal Chemistry | - Synthesis of libraries of derivatives for biological screening. - Investigation of antimicrobial, antifungal, and anticancer activities. |

| Pharmacology | - Elucidation of the mechanism of action of biologically active derivatives. - Assessment of the pharmacokinetic and pharmacodynamic properties of lead compounds. |

Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

benzyl 5-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c13-11-7-14-10(6-15-11)12(16)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,15) |

InChI Key |

LQXCSCFNARXYLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for Key Precursors

The synthesis of Benzyl (B1604629) 5-aminopyrazine-2-carboxylate relies on the availability of crucial precursor molecules. The primary starting material is 5-aminopyrazine-2-carboxylic acid, which can be synthesized through various established routes.

Synthesis of 5-Aminopyrazine-2-carboxylic Acid and its Derivatives

5-Aminopyrazine-2-carboxylic acid is an organic compound characterized by its pyrazine (B50134) ring structure, which contains both an amino group and a carboxylic acid functional group. cymitquimica.com This bifunctional nature allows it to participate in a variety of chemical reactions, including amide formation and esterification. cymitquimica.com One synthetic approach involves the reaction of 5-halogenated pyrazine-2-formic ether with substituting amination reagents to produce 5-substituting-aminopyrazine-2-formic ether. scispace.com Subsequent removal of the amino protection groups followed by ester hydrolysis yields the desired 5-aminopyrazine-2-methanoic acid. scispace.com This method is advantageous as the starting materials are readily available industrial products, and the reaction conditions are mild, avoiding high temperatures and pressures. scispace.com

Derivatives of 5-aminopyrazine-2-carboxylic acid are also important in the synthesis of various biologically active compounds. For instance, a series of N-substituted 3-aminopyrazine-2-amides have been synthesized and evaluated for their antimicrobial and cytotoxic activities. nih.gov

Esterification Reactions for Intermediate Compounds

Esterification is a crucial step in the synthesis of Benzyl 5-aminopyrazine-2-carboxylate, converting the carboxylic acid group of the precursor into an ester. The Fischer esterification is a common acid-catalyzed reaction between a carboxylic acid and an alcohol. youtube.commasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, and water is removed as it is formed. masterorganicchemistry.com

Alternatively, esterification can be achieved under basic conditions using a carboxylate and an alkyl halide through an SN2 reaction. youtube.com This method is particularly suitable for primary alkyl groups. A more recent development involves the esterification of carboxylic acids with amine-derived pyridinium (B92312) salts, known as Katritzky salts, offering an alternative to traditional amide coupling. rsc.org This reaction is tolerant of a wide range of functional groups on both the carboxylic acid and the amine-derived component. rsc.org

For the synthesis of pyrazine-2-carboxylic acid esters, the reaction can be carried out in an organic solvent with an acidic catalyst. google.com The process can be expedited by azeotropic dehydration or the use of a drying agent to remove water from the system. google.com

Direct Synthesis and Derivatization Approaches for this compound and Analogues

Direct synthesis methods and further derivatization of the target compound are key to developing a diverse range of analogues for biological screening.

Curtius Rearrangement and Subsequent Reactions with Benzyl Alcohol

The Curtius rearrangement is a powerful tool for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which is typically derived from a carboxylic acid. wikipedia.org The rearrangement proceeds with complete retention of stereochemistry at the migrating group. nih.gov

In the context of synthesizing benzyl carbamate (B1207046) derivatives, the isocyanate intermediate generated from the Curtius rearrangement is trapped with benzyl alcohol. wikipedia.orgcommonorganicchemistry.com This approach has been successfully employed in the multikilogram manufacture of 2-amino-5-methylpyrazine from 5-methylpyrazine-2-carboxylic acid, where the intermediate isocyanate reacts with benzyl alcohol to form the corresponding benzyl carbamate. lookchem.com The use of diphenylphosphoryl azide (DPPA) is a common and effective reagent for this one-pot transformation. nih.govgoogle.com To ensure a clean reaction and prevent the formation of urea (B33335) byproducts, azeotropic drying of the starting materials is often necessary. lookchem.com

| Starting Material | Reagent | Trapping Agent | Product | Key Conditions |

|---|---|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | Diphenylphosphoryl azide (DPPA) | Benzyl alcohol | Benzyl (5-methylpyrazin-2-yl)carbamate | Toluene, iPr2NEt, 85-90 °C |

| Carboxylic Acid | DPPA | tert-Butanol | Boc-protected amine | Dose-controlled addition of DPPA |

Amide Formation via Aminolysis with Benzylamines

Aminolysis is the process of breaking down a compound by reaction with an amine. In the context of esters, aminolysis leads to the formation of amides. youtube.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. youtube.com This method has been utilized to synthesize various pyrazinamide (B1679903) derivatives from pyrazine esters and different amines, including benzylamines. nih.govrsc.org

The efficiency of the aminolysis reaction can be influenced by several factors, including the solvent, substrate ratio, and temperature. For instance, in the enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol was found to be an effective solvent. rsc.org The yield of N-benzylpyrazine-2-carboxamide was observed to increase with an increasing molar ratio of benzylamine (B48309) to the pyrazine ester. rsc.org

| Ester Substrate | Amine | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Pyrazine-2-carboxylate (B1225951) | Benzylamine | Lipozyme® TL IM, tert-amyl alcohol, 45 °C | N-benzylpyrazine-2-carboxamide | 81.7% |

| Various esters | Benzylamine | DBU, 1,4-dioxane, microwave, 180–200 °C | Benzylamine-modified analogs | Not specified |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ingentaconnect.com This technology has been successfully applied to the synthesis of various pyrazine derivatives. researchgate.net

For example, the aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide (B1267238) and ring-substituted anilines was significantly improved using microwave irradiation, reducing the reaction time from 24 hours to 30 minutes and increasing the yield. ingentaconnect.com Microwave heating has also been employed in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) carboxylates from 5-aminopyrazole-4/3-ethylcarboxylates and trifluoromethyl-β-diketones. beilstein-journals.org Furthermore, microwave-assisted synthesis has been used to prepare N-substituted 3-aminopyrazine-2-amides from 3-aminopyrazine-2-carboxylic acid and various amines. nih.gov

The synthesis of pyrazinamide derivatives has also benefited from microwave technology, with protocols developed for the coupling of pyrazine carboxylic acids with various amines. its.ac.id The use of microwave irradiation in the aminolysis of esters with benzylamines has also been reported to be an effective method. researchgate.net

| Reactants | Product Type | Reaction Time | Advantage |

|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide and anilines | Pyrazinamide derivatives | 30 minutes | Reduced reaction time, increased yield |

| 5-Aminopyrazole-4/3-ethylcarboxylates and trifluoromethyl-β-diketones | Pyrazolo[1,5-a]pyrimidine carboxylates | Not specified | Efficient synthesis |

| 3-Aminopyrazine-2-carboxylic acid and amines | N-substituted 3-aminopyrazine-2-amides | 30-40 minutes | Rapid synthesis |

Advanced Functionalization Strategies and Chemical Modification

The strategic chemical modification of this compound serves as a cornerstone for the development of novel derivatives with tailored properties. Advanced functionalization methodologies targeting the primary amino group, the benzyl moiety, and the carboxylate ester functionality have been extensively explored. These transformations not only allow for the fine-tuning of the molecule's physicochemical characteristics but also enable the exploration of structure-activity relationships for various biological targets.

Derivatization of the Amino Group on the Pyrazine Ring

The amino group on the pyrazine ring of this compound is a key site for chemical modification, offering a versatile handle for introducing a wide range of functional groups. Common derivatization strategies include acylation, sulfonylation, and N-alkylation, each leading to a distinct class of compounds with potentially altered biological activities.

Acylation and Sulfonylation: The primary amino group can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base. The synthesis of sulfonamides, for instance, often involves the reaction between a primary or secondary amine and a sulfonyl chloride in an alkaline medium. ekb.egijarsct.co.in This approach has been applied to pyrazine derivatives to create compounds with diverse functionalities. For example, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared to investigate the effect of the sulfonamide linker on antimicrobial activity. nih.gov Two such compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, demonstrated notable antitubercular activity against M. tuberculosis H37Rv. nih.gov

Reductive Amination and N-Alkylation: Reductive amination provides a direct method for the N-alkylation of the amino group. This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgnih.gov N-alkylation can also be achieved through reaction with alkyl halides in the presence of a base. mdpi.com These methods allow for the introduction of various alkyl and aryl substituents, further expanding the chemical space of accessible derivatives.

| Reaction Type | Reagents and Conditions | Product Description | Reference |

|---|---|---|---|

| Sulfonylation | Substituted benzenesulfonyl chloride, pyridine, DCM, rt | Formation of N-(pyrazin-2-yl)benzenesulfonamide derivatives | nih.gov |

| Acylation | Carboxylic acid, T3P, diisopropylethylamine, DMF, rt | Synthesis of pyrazine-2-carboxylic acid amides | rjpbcs.com |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH3CN), solvent | Formation of N-alkylated aminopyrazine derivatives | organic-chemistry.org |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent | Synthesis of N-substituted aminopyrazine compounds | mdpi.com |

Modifications and Substitutions on the Benzyl Moiety

Research into substituted N-benzylpyrazine-2-carboxamides has demonstrated the impact of various substituents on the benzyl ring. nih.gov In one study, a series of amides were synthesized by condensing substituted pyrazinecarboxylic acid chlorides with a range of substituted benzylamines. nih.gov The reactions were conducted under mild conditions and produced the desired products in good yields (59–91%). nih.gov This work highlighted that substituents on the benzyl group, such as 4-methoxy and 3-trifluoromethyl, were particularly favorable in combination with disubstitution on the pyrazine ring for antimycobacterial activity. nih.gov

The synthesis of these derivatives typically involves the aminolysis of an activated pyrazinecarboxylic acid, such as an acyl chloride, with the appropriately substituted benzylamine. nih.govmdpi.comnih.gov This modular approach allows for the systematic investigation of how different substituents on the benzyl ring affect the biological activity of the resulting compounds.

| Benzyl Substituent | Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Unsubstituted | 5-Chloropyrazine-2-carbonyl chloride, Benzylamine | Toluene, reflux | N-Benzyl-5-chloropyrazine-2-carboxamide | 81 | nih.gov |

| 3-Trifluoromethyl | 5-Chloropyrazine-2-carbonyl chloride, 3-(Trifluoromethyl)benzylamine | Toluene, reflux | 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | - | nih.gov |

| 4-Methoxy | 5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride, 4-Methoxybenzylamine | Toluene, reflux | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | - | nih.gov |

| 4-Chloro | 5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride, 4-Chlorobenzylamine | Toluene, reflux | 5-tert-Butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | - | nih.gov |

Transformations Involving the Carboxylate Ester Functionality

The carboxylate ester group is a versatile functional handle that can undergo several important transformations, most notably hydrolysis to the corresponding carboxylic acid and conversion to amides.

Hydrolysis: The benzyl ester can be cleaved to yield 5-aminopyrazine-2-carboxylic acid. This hydrolysis is typically carried out under basic conditions, a process known as saponification, or under acidic conditions. For instance, the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been efficiently achieved using lithium hydroxide (B78521) in water, offering an environmentally friendly method. jocpr.comresearchgate.net While this example uses a methyl ester, the principle applies to benzyl esters as well.

Aminolysis: The ester functionality can be directly converted to an amide through aminolysis. This reaction involves heating the ester with an amine, sometimes in the presence of a catalyst. For example, microwave-assisted coupling of methyl pyrazinecarboxylates with ring-substituted benzylamines has been used to synthesize N-benzylpyrazine-2-carboxamides. sciforum.net This transformation is valuable for creating a diverse library of amide derivatives from a common ester precursor.

| Transformation | Reagents and Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| Hydrolysis (Saponification) | Base (e.g., LiOH, NaOH), Water | 5-Aminopyrazine-2-carboxylic acid | Provides the corresponding carboxylic acid, a key intermediate for further derivatization. | jocpr.comresearchgate.net |

| Aminolysis | Amine (R-NH2), Heat (Microwave irradiation) | 5-Amino-N-substituted-pyrazine-2-carboxamide | Direct conversion of the ester to a diverse range of amides. | sciforum.net |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in Benzyl (B1604629) 5-aminopyrazine-2-carboxylate can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Benzyl 5-aminopyrazine-2-carboxylate, the spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring, the amino group, the benzylic methylene (B1212753) group, and the phenyl ring.

Pyrazine Ring Protons: The two protons on the pyrazinering are expected to appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Amino Group Protons: The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Benzylic Protons: The two protons of the methylene (-CH₂) bridge between the oxygen and the phenyl group are expected to appear as a sharp singlet. Their chemical shift is typically found downfield due to the deshielding effect of the adjacent oxygen and phenyl ring. pdx.edu

Phenyl Ring Protons: The five protons of the benzyl group's phenyl ring will typically appear as a multiplet in the aromatic region. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm.

Aromatic Carbons: The carbons of the pyrazine and phenyl rings will appear in the aromatic region of the spectrum (approximately 110-150 ppm). The specific shifts are dictated by the attached functional groups.

Benzylic Carbon: The methylene (-CH₂) carbon signal is expected in the aliphatic region, typically around 65-70 ppm. rsc.org

Detailed assignments are typically confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | ~8.0 - 8.5 | ~135 - 155 |

| Amino (-NH₂) | Broad singlet | N/A |

| Benzylic (-CH₂) | ~5.3 | ~67 |

| Phenyl (-C₆H₅) | ~7.3 - 7.5 | ~128 - 136 |

| Carbonyl (C=O) | N/A | ~165 |

Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Structure Analysis

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

N-H Stretching: The amino group (-NH₂) typically shows two distinct stretching vibrations in the 3300-3500 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the region of 1700-1730 cm⁻¹.

C=N and C=C Stretching: The aromatic pyrazine and phenyl rings will exhibit characteristic C=N and C=C stretching vibrations between 1400 and 1600 cm⁻¹.

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ range.

Studies on related N-substituted 3-aminopyrazine-2-carboxamides have shown the amidic carbonyl signal in the range of 1641–1684 cm⁻¹, providing a reference for the ester carbonyl in the title compound. nih.gov Similarly, research on 3-aminopyrazine-2-carboxylic acid has provided detailed analysis of its vibrational spectra, which aids in the interpretation of its benzyl ester derivative. nih.govopotek.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the pyrazine and phenyl rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The resulting spectrum, showing absorbance versus wavelength, can be used to confirm the presence of these chromophores. The maximum wavelength of absorption (λmax) is characteristic of the compound's electronic structure. For instance, in the development of HPLC methods for related benzyl-containing compounds, detection wavelengths are often set around 254 nm or 280 nm, indicating significant UV absorbance in these regions. scirp.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |

| Ester (C-O) | C-O Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization.

The molecular formula for this compound is C₁₂H₁₁N₃O₂. The expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Under typical electron ionization (EI) conditions, the molecule will lose an electron to form a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. Key fragmentation pathways for benzyl esters often involve cleavage of the benzylic C-O bond. nih.gov

Formation of the Tropylium (B1234903) Ion: A very common fragmentation pathway is the loss of the benzyl group, which often rearranges to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. nih.gov This is frequently one of the most abundant ions in the mass spectra of benzyl-containing compounds.

Loss of the Benzyloxy Group: Cleavage can also occur to lose the entire benzyloxy radical (·OCH₂C₆H₅), leading to a pyrazinoyl cation.

Fragmentation of the Pyrazine Ring: Subsequent fragmentation can involve the loss of small neutral molecules like HCN or CO from the pyrazine ring structure.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 229 | [C₁₂H₁₁N₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [C₅H₄N₃O₂]⁺ | Loss of benzyl radical [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium cation |

Chromatographic Techniques for Purity Assessment and Lipophilicity Determination (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a critical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds like this compound.

In a typical RP-HPLC setup for a molecule of this nature, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scirp.org Components are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column.

Purity Assessment: A pure sample of this compound should ideally yield a single, sharp peak in the chromatogram under optimized conditions. The presence of additional peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. A UV detector is typically used, set to a wavelength where the compound exhibits strong absorbance (e.g., ~254-280 nm). scirp.org

Lipophilicity Determination: RP-HPLC is also a valuable tool for estimating the lipophilicity of a compound, which is a key physicochemical parameter. Lipophilicity is often expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. There is a strong correlation between a compound's retention time (tᵣ) in an RP-HPLC system and its log P value. By calibrating the system with compounds of known log P values, the log P of this compound can be determined from its retention time. This provides a rapid and reliable alternative to the traditional shake-flask method.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Structure Determination of Related Complexes and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the crystallographic analysis of closely related compounds, such as metal complexes and derivatives of pyrazine-2-carboxylate (B1225951), provides invaluable insight into molecular geometry, conformation, and intermolecular interactions.

Research on coordination complexes has shown that the pyrazine-2-carboxylate ligand can chelate to metal centers through one of the pyrazine nitrogen atoms and a carboxylate oxygen atom. sc.edudntb.gov.ua These studies reveal precise bond lengths, bond angles, and how these molecules pack in the solid state. For example, isostructural complexes with cobalt, chromium, and rhodium have been synthesized and characterized, demonstrating the predictable coordinating behavior of the pyrazine-2-carboxylate moiety. sc.edu

Furthermore, crystal structures of related pyrazine-2,3-dicarboxamide (B189462) derivatives show how intermolecular forces, such as hydrogen bonding, dictate the formation of complex three-dimensional supramolecular structures. researchgate.net This information is crucial for understanding the solid-state properties and potential for designing new materials, such as metal-organic frameworks (MOFs). Analysis of these related structures allows researchers to predict the likely conformation and intermolecular interactions of this compound in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.066(13) |

| b (Å) | 8.036(4) |

| c (Å) | 13.577(6) |

| β (°) | 90.2(10) |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules. However, specific studies applying these methods to Benzyl (B1604629) 5-aminopyrazine-2-carboxylate are not present in the reviewed literature.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

No dedicated Density Functional Theory (DFT) studies on Benzyl 5-aminopyrazine-2-carboxylate were identified. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and vibrational frequencies, which are valuable for predicting its reactivity and spectroscopic signatures (e.g., IR and Raman spectra).

Ab Initio Methods for Energetic Characterization and Reaction Pathway Analysis

Similarly, there is no available research that employs ab initio methods to characterize the energetics or analyze potential reaction pathways for this compound. These higher-level computational methods could be used to accurately determine thermodynamic properties and map out mechanisms for its synthesis or degradation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are crucial for exploring the three-dimensional structure and dynamic behavior of molecules. For this compound, specific research in this area appears to be unpublished.

Conformational Analysis and Three-Dimensional Structure Prediction

A detailed conformational analysis of this compound, which would identify its most stable three-dimensional shapes, has not been reported. Such an analysis is critical for understanding its interaction with biological targets.

Investigation of Intramolecular Interactions, including Hydrogen Bonding

The potential for intramolecular hydrogen bonding, for instance between the amino group and the carboxylate moiety or the pyrazine (B50134) nitrogen, has not been computationally investigated for this specific molecule. These interactions would significantly influence its preferred conformation and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. No QSAR or QSPR studies that include this compound in their dataset were found during the literature survey. Such studies would require a series of analogous compounds with measured activities or properties to develop a predictive model.

Correlation of Molecular Descriptors with Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key molecular descriptors that influence the biological activity of a series of compounds. For pyrazine derivatives, various electronic, thermodynamic, and topological descriptors have been calculated and correlated with activities such as antiproliferative, antimycobacterial, and antifungal effects. researchgate.netsemanticscholar.org These models help to predict the activity of novel compounds and guide the synthesis of more potent analogues.

Research on pyrazine derivatives has demonstrated that their biological activities can be effectively modeled using descriptors derived from quantum chemistry methods, such as Density Functional Theory (DFT). researchgate.netsemanticscholar.orgijournalse.org Key molecular properties often considered in these studies include:

Electronic Properties: Natural Bond Orbital (NBO) charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO) are frequently used to describe a molecule's reactivity and ability to participate in intermolecular interactions. researchgate.netsemanticscholar.org

Thermodynamic Properties: Heats of formation and electron affinities provide insights into the stability and reactivity of the compounds. researchgate.netsemanticscholar.org

Physicochemical Properties: Molar refractivity and polarizability, which are related to molecular size and the dispersion forces involved in ligand-receptor binding, have also been shown to correlate with activity. researchgate.net

QSAR models are typically developed using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.org Studies on pyrazine derivatives with antiproliferative activity have shown a high correlation between experimentally observed and predicted activity values, indicating the robustness of the derived QSAR models. researchgate.netsemanticscholar.org These analyses reveal which structural modifications are likely to enhance or diminish the desired biological effect, thereby streamlining the drug discovery process.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazine Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Descriptor Category | Specific Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target receptor. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |

| Physicochemical | Molar Refractivity | Correlates with molecular volume and polarizability, affecting binding. |

| Physicochemical | Polarizability | Describes the ease of distortion of the electron cloud, influencing dispersion forces. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

Influence of Lipophilicity (log P, ClogP) on Biological Activity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or its calculated equivalent (ClogP), is a critical physicochemical parameter that profoundly affects the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs the compound's ability to be absorbed, distributed, metabolized, and excreted (ADME), as well as its capacity to cross biological membranes to reach its target site. nih.gov In the context of pyrazine-2-carboxamide derivatives, lipophilicity has been identified as a key determinant of their biological activity, particularly in antimicrobial applications. nih.govmdpi.com

Numerous studies have established a direct relationship between the lipophilicity of substituted pyrazine-2-carboxamides and their antimycobacterial efficacy. nih.govmdpi.com For instance, in a series of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid amides, the derivative with the highest lipophilicity (log P = 6.85) also exhibited the highest antituberculotic activity against Mycobacterium tuberculosis. nih.gov This trend suggests that enhanced lipophilicity facilitates the penetration of the compound through the lipid-rich mycobacterial cell wall.

Table 2: Lipophilicity (ClogP) and Antimycobacterial Activity (MIC) of Selected N-benzylpyrazine-2-carboxamides against M. tuberculosis This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound | R¹ | R² | R³ | ClogP | MIC (μg/mL) |

|---|---|---|---|---|---|

| 5 | H | Cl | 4-Cl | 4.31 | 50 |

| 8 | t-Bu | Cl | H | 4.75 | 6.25 |

| 10 | t-Bu | Cl | 3-CF₃ | 5.62 | 6.25 |

| 11 | t-Bu | Cl | 4-Cl | 5.46 | 12.5 |

| 12 | t-Bu | Cl | 4-OCH₃ | 4.88 | 6.25 |

Data sourced from a study on substituted N-benzylpyrazine-2-carboxamides. mdpi.com

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, providing valuable insights into the molecular basis of its biological activity. nih.gov For pyrazine derivatives, docking simulations have been employed to investigate their binding interactions with various therapeutic targets, including enzymes and regulatory proteins involved in cancer, infectious diseases, and other conditions. scispace.comrjpbcs.com

In the context of anticancer research, derivatives of pyrazinoic acid have been docked into the binding sites of targets like the Bcl-2 apoptosis regulator and DNA. scispace.com These simulations revealed that the nitrogen atoms of the pyrazine ring play a crucial role in binding, primarily through forming hydrogen bonds. scispace.com The primary interactions with Bcl-2 were identified as arene-H, donor hydrogen bonding, and hydrophobic interactions with key amino acid residues such as Phe104, Met115, and Ala149. scispace.com

For antimicrobial applications, docking studies have helped to identify potential enzyme targets and elucidate inhibitory mechanisms. For example, novel pyrazine-2-carboxylic acid derivatives have been docked into the active site of glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme essential for bacterial cell wall synthesis. rjpbcs.comresearchgate.net The results indicated good inhibition potential, with the docking scores substantiating the observed antibacterial activity. rjpbcs.comresearchgate.net Similarly, computational studies on other pyrazine-2-carboxamides have suggested that they may act as inhibitors of mycobacterial enoyl-ACP-reductase (InhA), a key enzyme in fatty acid synthesis. researchgate.net These simulations provide a structural hypothesis for the observed activity and guide the design of new derivatives with improved binding affinity and specificity. nih.govresearchgate.net

Table 3: Summary of Molecular Docking Studies on Pyrazine Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Biological Target | Key Interacting Residues (Example) | Type of Interactions |

|---|---|---|---|

| Pyrazinoic Acid Derivatives | Bcl-2 Apoptosis Regulator | Phe104, Met115, Ala149 | Hydrogen bonding, Hydrophobic, π-Stacking |

| Pyrazine-2-carboxylic Acid Derivatives | Glucosamine-6-phosphate (GlcN-6-P) Synthase | Not specified | Not specified |

| Pyrazine-2-carboxamides | Mycobacterial Enoyl-ACP-reductase (InhA) | Not specified | Not specified |

Applications in Biological and Medicinal Chemistry Research

Investigation as a Synthetic Intermediate for Biologically Active Molecules

The chemical structure of Benzyl (B1604629) 5-aminopyrazine-2-carboxylate provides a versatile scaffold for the synthesis of more complex molecules. Researchers utilize this compound as a starting point to introduce various functional groups, leading to the creation of libraries of derivatives that are then evaluated for their biological activities in laboratory settings.

The pyrazine-2-carboxamide framework, accessible from precursors like Benzyl 5-aminopyrazine-2-carboxylate, is central to the structure of Pyrazinamide (B1679903), a first-line antituberculosis drug. This has inspired extensive research into synthesizing new analogues with potential antimycobacterial properties. In vitro studies have shown that derivatives of N-phenylpyrazine-2-carboxamides and N-benzylpyrazine-2-carboxamides exhibit significant growth-inhibiting activity against Mycobacterium tuberculosis H37Rv and other non-tuberculous mycobacterial strains. nih.gov

For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated potent activity, with most compounds showing a Minimum Inhibitory Concentration (MIC) in the range of 1.56-6.25 µg/mL against M. tuberculosis H37Rv. nih.gov Similarly, certain N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, such as the N-(3,4-dichlorobenzyl) derivative, were found to be effective against M. tuberculosis H37Rv with MIC values of 12.5 µg/mL. researchgate.net The research indicates that modifications on both the pyrazine (B50134) and the benzyl/phenyl rings can significantly influence antimycobacterial potency.

| Compound Derivative | Target Strain | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 |

The utility of this compound as a synthetic precursor extends to the development of compounds for general antibacterial and antifungal screening. In vitro evaluations of various N-benzylpyrazine-2-carboxamide derivatives have revealed a spectrum of activity.

In antibacterial screenings, some derivatives have shown moderate efficacy. For example, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was active against Staphylococcus aureus and Staphylococcus epidermidis with MIC values of 7.81 µM and 15.62 µM, respectively. researchgate.net However, other studies have found that many N-benzylpyrazine-2-carboxamides exhibit weak or no activity against common bacterial strains. wikipedia.org

| Compound Derivative | Target Strain | Activity (MIC) | Activity Type |

|---|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 µM | Antibacterial |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 µM | Antibacterial |

| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 µmol/L | Antifungal |

Based on available scientific literature, the direct application of this compound as a synthetic intermediate for the development of compounds specifically targeting viral pathogens is not extensively documented. While the pyrazine motif is present in various biologically active molecules, its focused development for antiviral candidates from this specific precursor is an area with limited published research.

Mechanistic Research of Biological Activity in in vitro Systems

Understanding how pyrazine-2-carboxamide derivatives exert their biological effects is a key area of research. In vitro studies have focused on their ability to inhibit specific enzymes and modulate cellular pathways, providing insights into their potential mechanisms of action.

The biological activity of compounds derived from the pyrazine-2-carboxamide scaffold is often linked to enzyme inhibition. The parent drug, Pyrazinamide, is a prodrug that is converted to pyrazinoic acid, the active molecule responsible for its antimycobacterial effect. core.ac.uk

Fatty Acid Synthase I (FAS I): Pyrazinoic acid was thought to inhibit the mycobacterial enzyme Fatty Acid Synthase I, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.govajchem-a.com This proposed mechanism has driven research into new derivatives that could also target this enzyme. ajchem-a.com

Aspartate Decarboxylase (PanD): More recent research has identified Aspartate Decarboxylase (PanD) as a key target of pyrazinoic acid. nih.govajchem-a.com PanD is a crucial enzyme in the biosynthesis of Coenzyme A. ajchem-a.com Pyrazinoic acid binds to PanD, which is thought to trigger its degradation, thereby blocking this vital pathway and leading to cell death. core.ac.uk This mechanistic understanding provides a rationale for designing novel PanD inhibitors based on the pyrazine scaffold.

Carbonic Anhydrase: Some pyrazine-2-carboxamide derivatives have been investigated for their ability to inhibit other enzymes. For instance, 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide has been documented as an inhibitor of Human Carbonic Anhydrase II (hCA II). wikipedia.org

| Inhibitor | Target Enzyme | Significance |

|---|---|---|

| Pyrazinoic Acid (active form of Pyrazinamide) | Fatty Acid Synthase I (FAS I) | Proposed mechanism involving disruption of mycolic acid synthesis in mycobacteria. nih.govajchem-a.com |

| Pyrazinoic Acid (active form of Pyrazinamide) | Aspartate Decarboxylase (PanD) | Inhibits Coenzyme A synthesis, a key pathway for mycobacterial survival. nih.govajchem-a.com |

| 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide | Human Carbonic Anhydrase II (hCA II) | Demonstrates that the scaffold can be adapted to target other enzyme classes. wikipedia.org |

Beyond direct enzyme inhibition, derivatives of the pyrazine-2-carboxamide scaffold are studied for their broader effects on cellular pathways. The accumulation of pyrazinoic acid inside the mycobacterium has been suggested to disrupt membrane potential and interfere with cellular energy production. core.ac.uk Furthermore, pyrazinoic acid has been shown to inhibit trans-translation, a rescue system that is vital for bacterial survival. ajchem-a.com

In other contexts, pyrazine-2-carboxamide derivatives have been evaluated for their impact on signaling pathways. Certain derivatives have demonstrated inhibitory activity against various tyrosine kinases (TKs), such as AXL1 and TRKA, in in vitro assays. For example, 3-amino-N-phenylpyrazine-2-carboxamide showed notable inhibition of AXL1, suggesting a potential role in modulating kinase-dependent signaling pathways. These studies highlight the capacity of this chemical class to influence complex cellular processes.

Exploration of Mode of Action in Microbial Systems

The precise mode of action for this compound in microbial systems is not extensively documented in current scientific literature. However, research into the broader class of pyrazine derivatives offers some insights into potential mechanisms. It is important to note that direct extrapolation of these mechanisms to this compound requires further empirical validation.

Notably, a study on a series of N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to the compound of interest, reported that the benzyl derivatives within that series did not exhibit any antibacterial activity against the tested strains. This finding suggests that the presence and nature of the benzyl group can significantly influence the antimicrobial properties of the pyrazine core.

For other pyrazine derivatives with antimicrobial activity, various modes of action have been proposed. For instance, the well-known antitubercular drug Pyrazinamide, a simple pyrazine derivative, is a prodrug that is converted to its active form, pyrazinoic acid. This active metabolite is thought to disrupt membrane potential and transport functions in Mycobacterium tuberculosis. Other proposed mechanisms for different pyrazine-containing compounds include the inhibition of essential enzymes. For example, some pyrazine-2-carboxylic acid derivatives have been investigated for their potential to inhibit GlcN-6-P synthase, an enzyme involved in the biosynthesis of the bacterial cell wall. Furthermore, the inhibition of the enzyme TrmD has been suggested as a possible mechanism of action for certain thieno[2,3-d]pyrimidine-6-carboxamides bearing a benzylamide fragment.

Preliminary evidence for some (3-benzyl-5-hydroxyphenyl)carbamates, which also contain a benzyl moiety, suggests they may target the bacterial cell wall, sharing a similar mechanism of action with vancomycin. However, it is crucial to reiterate that these are proposed mechanisms for related but structurally distinct compounds, and specific studies on this compound are needed to elucidate its precise molecular targets and mechanisms of action in microbial systems.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The biological activity of aminopyrazine carboxylates is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial for designing and optimizing compounds with desired therapeutic properties. These studies systematically modify different parts of the molecule—namely the pyrazine ring and the benzyl moiety—and assess the impact of these changes on in vitro biological activity.

Impact of Substitutions on Pyrazine Ring and Benzyl Moiety on in vitro Biological Activity

Substitutions on both the pyrazine ring and the benzyl group of N-benzylpyrazine-2-carboxamide derivatives have been shown to significantly influence their antimycobacterial activity.

Pyrazine Ring Substitutions:

Modifications on the pyrazine core are critical for biological activity. For instance, in a series of substituted N-benzylpyrazine-2-carboxamides, the presence of a chlorine atom at the C(6) position and a tert-butyl group at the C(5) position were identified as significant for antimycobacterial efficacy.

Benzyl Moiety Substitutions:

Alterations to the benzyl substituent also play a key role, although the relationship between these changes and biological activity is not always straightforward. For example, within the same series of N-benzylpyrazine-2-carboxamides, no clear correlation was found between the lipophilicity of the substituents on the benzyl ring and the resulting antimycobacterial activity. This suggests that factors other than just lipophilicity, such as electronic and steric effects, are important for the interaction of these compounds with their biological targets.

Interestingly, in a different study focusing on 3-aminopyrazine-2-carboxamides, it was observed that while phenyl and alkyl derivatives exhibited antibacterial activity, the corresponding benzyl derivatives were inactive. This highlights the profound impact that the entire benzyl group, not just its substituents, can have on the biological properties of the aminopyrazine scaffold.

The following table summarizes the antimycobacterial activity of selected substituted N-benzylpyrazine-2-carboxamides against Mycobacterium tuberculosis.

| Compound | Pyrazine Ring Substituents | Benzyl Moiety Substituent | MIC (µg/mL) against M. tuberculosis |

| 1 | 6-chloro | 4-methoxy | 6.25 |

| 2 | 5-tert-butyl, 6-chloro | 3-(trifluoromethyl) | 6.25 |

| 3 | 5-tert-butyl, 6-chloro | 4-methoxy | 6.25 |

MIC: Minimum Inhibitory Concentration

Exploration of Isomeric Effects on in vitro Activity Profiles

The spatial arrangement of functional groups on the pyrazine ring, known as isomerism, can have a dramatic effect on the in vitro activity of aminopyrazine carboxylates. The position of the amino group on the pyrazine ring is a critical determinant of biological activity.

For instance, a study comparing positional isomers of aminopyrazine carboxamides revealed significant differences in their antimicrobial profiles. Specifically, a 5-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide was reported to have activity against Pseudomonas aeruginosa. In contrast, a separate investigation into 3-aminopyrazine-2-carboxamides, where the amino group is at a different position, found that many derivatives in this series lacked significant antimycobacterial activity.

This disparity in activity between the 3-amino and 5-amino isomers underscores the importance of the amino group's location for the molecule's interaction with its biological target. These findings are crucial for the rational design of new aminopyrazine-based therapeutic agents, as they demonstrate that even subtle changes in the molecular architecture can lead to profound differences in biological function. Further research into the isomeric effects of substituents on the pyrazine ring will be instrumental in optimizing the activity profiles of this class of compounds.

In vitro Selectivity Assessment Methodologies for Lead Compound Optimization

A critical step in the development of a new therapeutic agent is ensuring its selectivity, meaning it should ideally interact with its intended target with high affinity while having minimal effects on other biological molecules, particularly those in the host organism. For antimicrobial agents, this translates to high potency against the pathogen and low toxicity to human cells. A variety of in vitro methodologies are employed to assess the selectivity of lead compounds like this compound and its derivatives during the optimization process.

One of the most common approaches involves cytotoxicity testing against mammalian cell lines. This method provides a direct measure of a compound's potential to harm host cells. For example, in the study of 3-aminopyrazine-2-carboxamides, the most promising antimicrobial compounds were evaluated for their in vitro cytotoxicity against the HepG2 human liver cancer cell line. Similarly, the selectivity of chloropyrazine-tethered pyrimidine (B1678525) derivatives was assessed by testing their effects on the viability of LO2 normal human liver cells. By comparing the concentration of a compound required to inhibit microbial growth (e.g., the Minimum Inhibitory Concentration, MIC) with the concentration that causes toxicity to human cells (e.g., the 50% cytotoxic concentration, CC50), a selectivity index (SI) can be calculated (SI = CC50 / MIC). A higher SI value indicates greater selectivity and is a desirable characteristic for a potential drug candidate.

Beyond general cytotoxicity, more specific off-target activity screening can be performed. This involves testing the lead compound against a panel of human enzymes, receptors, and ion channels that are known to be common sources of adverse drug reactions. This approach helps to identify potential liabilities early in the drug discovery process. For instance, a novel aminopyrazine series developed as PI3Kα inhibitors was screened for its activity against a broad panel of other kinases to ensure its selectivity for the intended target.

In vitro metabolic stability assays are also crucial for lead optimization. These assays, often using liver microsomes or hepatocytes, assess how quickly a compound is metabolized. A compound that is too rapidly metabolized may have a short duration of action, while one that is too stable may accumulate to toxic levels. For example, the metabolic stability of a selective HPK1 inhibitor based on a pyrazine carboxamide scaffold was evaluated in human liver microsomes.

Finally, for compounds with a defined molecular target, comparative target-based assays can be employed. If the target is an enzyme, for example, the inhibitory activity of the compound can be tested against the microbial enzyme and its human ortholog. A significant difference in potency would indicate good selectivity at the molecular level.

Exploration of Novel Biological Properties (e.g., Abiotic Elicitor Activity, Herbicidal Activity)

Beyond their applications in medicinal chemistry, pyrazine derivatives are being explored for a range of other biological activities, including in agriculture. Research has uncovered potential roles for these compounds as abiotic elicitors and herbicides.

Abiotic Elicitor Activity:

Abiotic elicitors are chemical compounds that can induce defense responses in plants, often leading to the increased production of valuable secondary metabolites. A study on substituted N-phenylpyrazine-2-carboxamides found that these compounds could act as abiotic elicitors in callus cultures of Ononis arvensis (rest-harrow). Specifically, the application of 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide resulted in a remarkable increase in flavonoid production, reaching approximately 900% of the control level after twelve hours of elicitation. This suggests that pyrazine derivatives could be utilized in plant biotechnology to enhance the synthesis of commercially important phytochemicals.

Herbicidal Activity:

Several pyrazine derivatives have also been investigated for their potential as herbicides. The mechanism of action for some of these compounds involves the inhibition of photosynthesis. For example, certain substituted amides of pyrazine-2-carboxylic acids were found to inhibit the oxygen evolution rate in spinach chloroplasts. The most active compound in this assay was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.

Furthermore, the herbicidal activity of 5-amino pyrazole (B372694) derivatives, which share a nitrogen-containing heterocyclic core with aminopyrazines, has been evaluated against various plant species, including rape and barnyard grass. These studies aim to identify new lead compounds with high herbicidal efficacy. The evaluation of pyrazine derivatives as herbicides often includes assessing their effects on both pre- and post-emergence of weeds, as well as their impact on chlorophyll (B73375) content in target plants.

The exploration of these novel biological properties opens up new avenues for the application of aminopyrazine carboxylates and related structures in agriculture and biotechnology, complementing their ongoing investigation in the field of medicinal chemistry.

Lack of Available Research on this compound in Materials Science

Following a comprehensive search of scientific literature, it has been determined that there is no available research specifically detailing the role of this compound in the fields of materials science and coordination chemistry as outlined in the requested article structure. Searches for the compound's use as a ligand for metal complexes, its application in the design of coordination polymers or Metal-Organic Frameworks (MOFs), and investigations into the functional properties (such as luminescence, magnetic relaxation, or catalysis) of its potential metal complexes did not yield any relevant results.

The existing body of research in this area focuses on structurally related compounds, such as 5-aminopyrazine-2-carboxylic acid and its methyl or ethyl esters. While these molecules share a similar core structure, the presence of the benzyl group in this compound would significantly influence its steric and electronic properties. These differences are critical in coordination chemistry, affecting how the molecule binds to metal ions and the resulting structure and properties of any subsequent materials.

Therefore, generating a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not possible at this time due to the absence of published research on this specific compound in the requested contexts. Any attempt to do so would require extrapolation from related but distinct chemical entities, which would not meet the required standards of scientific accuracy and specificity.

Role in Materials Science and Coordination Chemistry Research

Catalytic Research Applications of Metal Complexes

Homogeneous and Heterogeneous Catalysis (e.g., Oxidation Reactions)

There is no direct evidence in published research to suggest that Benzyl (B1604629) 5-aminopyrazine-2-carboxylate has been investigated or utilized as a catalyst in either homogeneous or heterogeneous systems. General studies on pyrazine-containing ligands in coordination chemistry indicate their potential to form complexes with various metal centers. rsc.orgrsc.orgmdpi.comnih.govnih.gov Such complexes are often explored for their catalytic activities. However, specific data on the catalytic performance of Benzyl 5-aminopyrazine-2-carboxylate, particularly in oxidation reactions, is absent from the current body of scientific literature. Research on the oxidation of benzylic positions typically focuses on the substrate rather than the use of a benzyl-containing molecule as a catalyst. ru.nlmasterorganicchemistry.comyoutube.com

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

Traditional synthetic routes to pyrazine (B50134) carboxamides and related esters often involve multi-step processes that may utilize harsh reagents or require significant energy input. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

One promising area is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times, increase product yields, and minimize side-product formation in the synthesis of various heterocyclic compounds, including aminopyrimidines and acetamides. mdpi.comresearchgate.netnih.gov The application of microwave irradiation to the synthesis of Benzyl (B1604629) 5-aminopyrazine-2-carboxylate and its derivatives could offer a significant improvement over conventional heating methods. mdpi.com For instance, the condensation reaction between an activated pyrazine carboxylic acid and benzyl alcohol could be accelerated, potentially under solvent-free conditions, aligning with the principles of green chemistry. nih.gov

Another avenue involves the use of novel coupling reagents and catalytic systems that operate under milder conditions and reduce waste. Research into one-pot, multi-component reactions, which allow for the construction of complex molecules from simple precursors in a single step, could also streamline the synthesis of new derivatives based on the Benzyl 5-aminopyrazine-2-carboxylate scaffold. mdpi.com

| Parameter | Conventional Heating Methods | Microwave-Assisted "Green" Methods |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High (continuous heating) | Low (targeted dielectric heating) |

| Solvent Use | Often requires high-boiling point organic solvents | Can often be performed under solvent-free conditions or with green solvents (e.g., water, ethanol) |

| Product Yield | Variable, often moderate | Generally higher yields |

| Side Reactions | More prevalent due to prolonged high temperatures | Minimized due to rapid and uniform heating |

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry offers powerful tools for the rational design of novel molecules and for predicting their biological activities before synthesis, thereby saving time and resources. For this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are particularly relevant.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net By developing QSAR models for derivatives of this compound, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. ijournalse.org This knowledge can guide the design of new analogs with potentially enhanced potency.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. researchgate.netsemanticscholar.orgeurekaselect.com Numerous studies have successfully used docking to investigate the interactions of pyrazine derivatives with various protein targets, including tyrosine kinases and enzymes from Mycobacterium tuberculosis. ajchem-a.comcivilica.comchemrxiv.org Future research could involve docking this compound and its virtual derivatives into the active sites of various known drug targets to predict binding affinities and interaction patterns. This in silico screening can prioritize which derivatives are most promising for synthesis and subsequent biological testing. nih.gov

| Computational Method | Application to Pyrazine Derivatives | Potential for this compound |

|---|---|---|

| Molecular Docking | Predicted binding interactions with targets like tyrosine kinases, HIV-RT, and M. tuberculosis InhA protein. researchgate.neteurekaselect.comajchem-a.com | Identify potential biological targets and guide the design of derivatives with improved binding affinity. |

| QSAR | Developed models to predict antiproliferative and other biological activities based on molecular descriptors. semanticscholar.orgijournalse.org | Establish structure-activity relationships to rationally design new analogs with enhanced potency. |

| Molecular Dynamics (MD) Simulations | Investigated the stability of ligand-protein complexes over time. chemrxiv.org | Confirm the stability of predicted binding modes from docking and understand dynamic interactions. |

Exploration of New Biological Targets and Mechanisms in in vitro Systems

The pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. tandfonline.commdpi.comresearchgate.net Derivatives of pyrazine have demonstrated a wide spectrum of in vitro activities, including antimycobacterial, antifungal, anticancer, and enzyme inhibitory effects. nih.govnih.govresearchgate.netmdpi.com This precedent suggests that this compound is a promising candidate for broad biological screening to uncover new therapeutic applications.

Future in vitro research should focus on screening the compound against a diverse panel of biological targets. Based on the activities of related pyrazine amides and esters, high-priority targets could include:

Kinases: Various pyrazine derivatives have shown inhibitory activity against tyrosine kinases like AXL1 and c-Met/VEGFR-2, which are implicated in cancer progression. ajchem-a.comnih.gov

Microbial Enzymes: Given the known antimycobacterial activity of pyrazinamide (B1679903) and its analogs, screening against enzymes essential for microbial survival, such as pantothenate synthetase or InhA, is a logical step. researchgate.netnih.gov

Phosphatases: Substituted pyrazine compounds have been investigated as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways. mdpi.com

Other Enzymes: Pyrazine-based molecules have also shown inhibitory potential against enzymes like acetylcholinesterase, relevant to Alzheimer's disease. doaj.org

Comprehensive screening against such targets could identify novel mechanisms of action and expand the potential therapeutic utility of this compound and its future derivatives.

| Target Class | Specific Examples from Literature (Related Compounds) | Rationale for Screening |

|---|---|---|

| Protein Kinases | c-Met, VEGFR-2, AXL1, TRKA ajchem-a.comnih.gov | Potential application in oncology. |

| Mycobacterial Enzymes | InhA, Pantothenate Synthetase researchgate.netnih.gov | Potential as a novel anti-tuberculosis agent. |

| Other Microbial Targets | General antibacterial and antifungal screening nih.govnih.gov | Broad-spectrum antimicrobial potential. |

| Protein Phosphatases | SHP2 mdpi.com | Potential role in modulating cell signaling pathways. |

| Neurological Enzymes | Acetylcholinesterase doaj.org | Potential application in neurodegenerative diseases. |

Applications in Supramolecular Chemistry and Nanomaterials Research

The field of supramolecular chemistry focuses on the design of complex, ordered structures through non-covalent interactions. This compound possesses several functional groups capable of participating in such interactions, including hydrogen bond donors (the -NH₂ group) and acceptors (the pyrazine nitrogens and ester carbonyl), as well as aromatic π-systems.

These features make the molecule an attractive building block, or "tecton," for creating novel supramolecular assemblies and nanomaterials. rsc.org Research has shown that pyrazine itself can act as a linker to form metal-organic frameworks (MOFs), which are crystalline materials with porous structures. dtu.dknih.govrsc.org Similarly, pyrazine derivatives have been shown to self-assemble at interfaces into ordered, polymorphic monolayers driven by weak intermolecular hydrogen bonds. beilstein-journals.org

Future research could explore the self-assembly of this compound, either alone or in combination with other molecules (co-crystallization) or metal ions. researchgate.net The formation of well-defined nanostructures such as nanofibers, vesicles, or gels could be investigated. Such self-assembled nanomaterials, derived from a bioactive core, could have applications in areas like drug delivery, where the material itself is based on a therapeutic agent. nih.govdovepress.com The ability to control the assembly into specific architectures could lead to the development of functional materials with tunable properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzyl 5-aminopyrazine-2-carboxylate, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A typical route involves sequential functionalization of pyrazine derivatives. For example, benzoic acid derivatives can undergo bromination and esterification, followed by amination (e.g., SNAr with NH3 or alkylamines). Key parameters include solvent choice (polar aprotic solvents like DMF for amination), temperature control (0–5°C for bromination to prevent side reactions), and stoichiometric ratios (excess benzyl chloride for esterification). Purification often employs column chromatography or recrystallization, with structural validation via IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (benzyl protons at δ 5.2–5.4 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95% typical). Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+ expected). For structural confirmation, ¹³C NMR can resolve carbonyl (C=O at ~165 ppm) and aromatic carbons, while X-ray crystallography (using SHELXL for refinement) provides definitive bond-length/angle data .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound derivatives?

- Methodological Answer : Discrepancies between experimental and simulated XRD patterns may arise from twinning or disorder. Use Mercury CSD 2.0 to compare packing motifs and identify symmetry mismatches. SHELXL’s TWIN/BASF commands refine twinned data, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. π-stacking) to validate packing models .

Q. How can reaction conditions be optimized to minimize byproducts in the amination of pyrazine intermediates?

- Methodological Answer : Design of experiments (DoE) using response surface methodology (RSM) identifies optimal parameters. For example, varying NH3 concentration (1–3 eq.), temperature (20–80°C), and solvent (THF vs. DMF) in a central composite design. Monitor reaction progress via in-situ FTIR or LC-MS. Kinetic modeling (e.g., pseudo-first-order) quantifies rate constants for amination vs. competing hydrolysis .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs) to assess electrophilicity. Natural bond orbital (NBO) analysis identifies charge distribution at the pyrazine C5 position, guiding predictions of regioselectivity. Solvent effects (e.g., PCM for DMSO) refine activation energies for SNAr pathways .

Methodological Considerations

Q. How are kinetic parameters determined for catalytic transformations involving this compound?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor real-time consumption of starting material. Fit data to the Michaelis-Menten model for enzyme-catalyzed reactions or Arrhenius plots for thermal processes. For heterogeneous catalysis (e.g., CePO₄-based systems), in-situ DRIFTS or XAS probes surface intermediates .

Q. What analytical techniques differentiate polymorphs or solvates of this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) detects melting-point variations between polymorphs. Variable-temperature PXRD identifies lattice changes, while dynamic vapor sorption (DVS) quantifies hydrate formation. Solid-state NMR (¹³C CP/MAS) resolves crystallographic inequivalence in hydrogen-bonding networks .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement statistical process control (SPC) with control charts tracking critical quality attributes (CQAs) like yield and purity. Root-cause analysis (RCA) using fishbone diagrams identifies variables (e.g., reagent lot, humidity). Reproducibility is enhanced by automated synthesis platforms (e.g., flow chemistry with inline PAT) .

Q. What protocols ensure accurate reporting of crystallographic data for derivatives?

- Methodological Answer : Follow IUCr guidelines for depositing CIF files in the Cambridge Structural Database (CSD). Validate data with checkCIF/PLATON to flag ADDs (alert level A/B). Report R-factors, completeness, and redundancy metrics. For non-routine refinements (e.g., twinning), include detailed SHELXL instruction files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.